6-bromo-3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one
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Overview
Description
6-bromo-3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromine atom, an ethoxyphenyl group, an oxadiazole ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of resorcinol with ethyl acetoacetate in the presence of a strong acid like sulfuric acid.
Bromination: The bromination of the chromen-2-one core is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving the appropriate hydrazide and carboxylic acid derivative.
Ethoxyphenyl Substitution: The ethoxyphenyl group is introduced via a substitution reaction, typically using an ethoxyphenyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-bromo-3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 6-bromo-3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one
- 6-bromo-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one
Uniqueness
The presence of the ethoxyphenyl group in 6-bromo-3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
6-bromo-3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O5/c1-3-26-14-6-4-11(5-7-14)18-22-19(28-23-18)15-9-12-8-13(21)10-16(25-2)17(12)27-20(15)24/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIZHVAPLVUKHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=CC(=CC(=C4OC3=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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